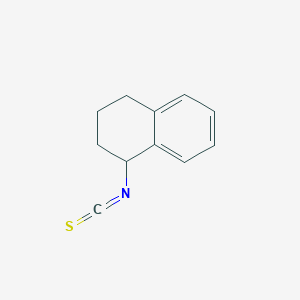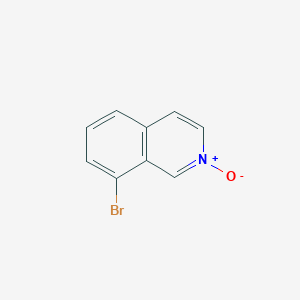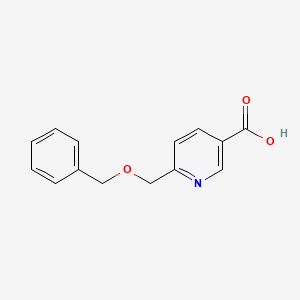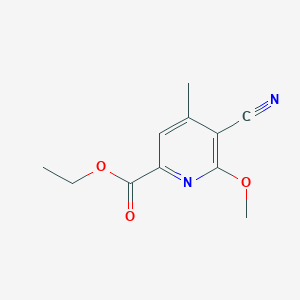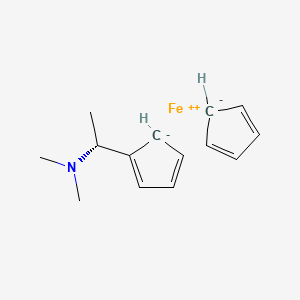
(R)-N,N-dimethyl-1-ferrocenylethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-[1-(Dimethylamino)ethyl]ferrocene, also known as ®-(+)-N,N-Dimethyl-1-ferrocenylethylamine, is an organometallic compound with the molecular formula C14H19FeN. It is a chiral amine derivative of ferrocene, which is a well-known metallocene with a sandwich structure consisting of two cyclopentadienyl rings bound to a central iron atom. This compound is notable for its applications in asymmetric synthesis and catalysis due to its chiral nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[1-(Dimethylamino)ethyl]ferrocene typically begins with the preparation of racemic 1-ferrocenylethanol. This intermediate is then converted to 1-ferrocenylchloroethane, which undergoes substitution with dimethylamine to yield a racemic mixture of [1-(Dimethylamino)ethyl]ferrocene. The racemic mixture is resolved into its enantiomers using recrystallization techniques, often involving tartrate salts .
Industrial Production Methods
Industrial production methods for ®-[1-(Dimethylamino)ethyl]ferrocene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-[1-(Dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving ®-[1-(Dimethylamino)ethyl]ferrocene include oxidizing agents like ferric chloride for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with ferric chloride yields ferrocenium ions, while reduction with lithium aluminum hydride can produce different amine derivatives .
Scientific Research Applications
®-[1-(Dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-[1-(Dimethylamino)ethyl]ferrocene exerts its effects is primarily through its role as a chiral ligand. It can coordinate with metal centers in catalytic systems, inducing chirality in the resulting products. The molecular targets and pathways involved depend on the specific application, such as asymmetric catalysis or chiral drug synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S)-[1-(Dimethylamino)ethyl]ferrocene
- N,N-Dimethyl-1-ferrocenylethylamine
- 1,1’-Bis[(2R,5R)-2,5-dimethylphospholano]ferrocene
Uniqueness
®-[1-(Dimethylamino)ethyl]ferrocene is unique due to its high enantiomeric purity and its effectiveness as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in various chemical reactions makes it a valuable tool in both academic research and industrial applications .
Properties
Molecular Formula |
C14H19FeN |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/q2*-1;+2/t8-;;/m1../s1 |
InChI Key |
UNMQCGHIBZALKM-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
Canonical SMILES |
CC(C1=CC=C[CH-]1)N(C)C.[CH-]1C=CC=C1.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


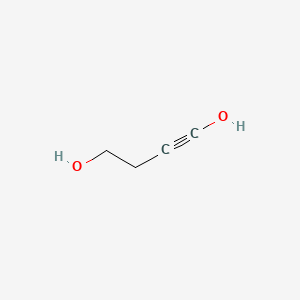
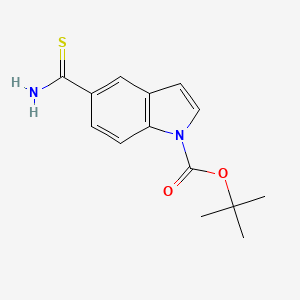

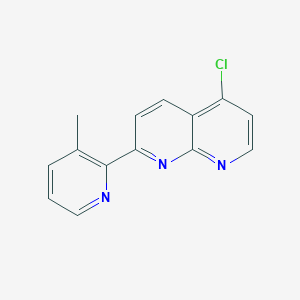
![Tert-butyl 4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxylate](/img/structure/B8721135.png)
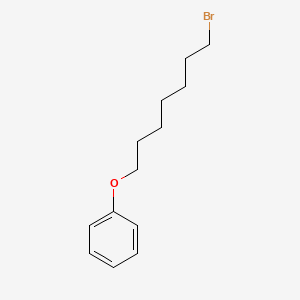
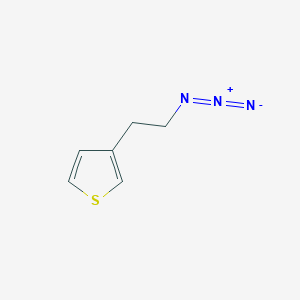
![Ethyl 6-(2-cyanoethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8721152.png)
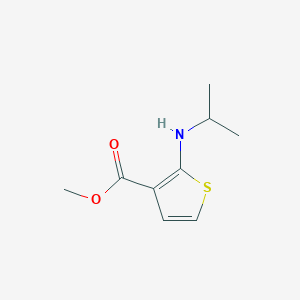
![2-butyl-4-chloro-1-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B8721180.png)
